Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both azetidine and spirocyclic motifs in its structure makes it a valuable scaffold for the synthesis of novel bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route starts with the preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate is then subjected to further derivatization to introduce the azetidine ring and the oxalic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of robust reaction conditions and efficient purification techniques is crucial for large-scale production. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .
Scientific Research Applications
Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure and azetidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A precursor in the synthesis of the target compound.
2-azaspiro[3.3]heptane-derived amino acids:
1-Substituted 2-azaspiro[3.3]heptanes: Overlooked motifs for drug discovery with similar structural features.
Uniqueness
The uniqueness of bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate lies in its combination of spirocyclic and azetidine motifs, which provide a distinct three-dimensional structure. This unique scaffold enhances its potential as a versatile building block for the synthesis of novel bioactive molecules with improved pharmacological properties .
Properties
Molecular Formula |
C17H27N3O10 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H23N3O2.2C2H2O4/c1-12(2,3)18-11(17)16-8-13(9-16)6-15(7-13)10-4-14-5-10;2*3-1(4)2(5)6/h10,14H,4-9H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
XSHWJGWJCKFBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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